Reduced Plasma Protein Binding: 7- to 9-Fold Higher Free Fraction Compared to Warfarin
In a direct head-to-head continuous ultrafiltration study, 4″-methylsulfinylwarfarin (2) exhibited a 7- to 9-fold higher free fraction (α) compared to warfarin (1) across the concentration range of 2.5–12.5 μmol/L [1]. This demonstrates that the S-oxidation modification significantly weakens binding to plasma albumin, a critical differentiator for experiments requiring higher free drug concentrations.
| Evidence Dimension | Free fraction (α) at 2.5–12.5 μmol/L |
|---|---|
| Target Compound Data | 7- to 9-fold higher free fraction α compared to warfarin |
| Comparator Or Baseline | Warfarin (1) at same concentration range |
| Quantified Difference | Free fraction of methylsulfinylwarfarin is 7–9 times greater than that of warfarin |
| Conditions | Continuous ultrafiltration; concentration range 2.5–12.5 μmol/L |
Why This Matters
A higher free fraction directly translates to greater pharmacologically active drug concentration at a given total dose, potentially enabling more predictable in vitro and in vivo anticoagulant activity.
- [1] Rehse, K. & Ehlert, K. Untersuchungen zur Eiweißbindung von Arzneistoffen durch kontinuierliche Ultrafiltration, 5. Mitt. Einfluß der S-Oxidation auf die Proteinbindung von Methylthioderivaten des Warfarins. Archiv der Pharmazie (Weinheim) 317(4), 1984. View Source
